molecular formula C12H16N2O7 B14437683 5-(2-Oxopropyl)uridine CAS No. 77181-66-9

5-(2-Oxopropyl)uridine

Cat. No.: B14437683
CAS No.: 77181-66-9
M. Wt: 300.26 g/mol
InChI Key: NEOJKYRRLHDYII-TURQNECASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Oxopropyl)uridine is a modified nucleoside derived from uridine, a pyrimidine nucleoside This compound is characterized by the presence of an oxopropyl group attached to the uridine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxopropyl)uridine typically involves the reaction of uridine with 2-oxopropyl derivatives under controlled conditions. One common method includes reacting uridine with 2,2-dimethoxypropane in the presence of an acid catalyst to introduce the oxopropyl group . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxopropyl)uridine undergoes various chemical reactions, including:

    Oxidation: The oxopropyl group can be further oxidized to form carboxyl derivatives.

    Reduction: Reduction reactions can convert the oxopropyl group to alcohol derivatives.

    Substitution: The oxopropyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include carboxyl derivatives, alcohol derivatives, and substituted uridine compounds

Scientific Research Applications

5-(2-Oxopropyl)uridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Oxopropyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. It targets specific molecular pathways, including those involved in DNA and RNA synthesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Uridine: The parent compound of 5-(2-Oxopropyl)uridine, known for its role in nucleic acid synthesis.

    Uridine monophosphate: A nucleotide derivative of uridine with similar biological functions.

    Other uridine derivatives: Various modified uridine compounds with different functional groups.

Uniqueness

Its ability to undergo specific chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

77181-66-9

Molecular Formula

C12H16N2O7

Molecular Weight

300.26 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-oxopropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O7/c1-5(16)2-6-3-14(12(20)13-10(6)19)11-9(18)8(17)7(4-15)21-11/h3,7-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t7-,8-,9-,11-/m1/s1

InChI Key

NEOJKYRRLHDYII-TURQNECASA-N

Isomeric SMILES

CC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.